Boc-Tyr(PO3Me2)-OH (CAS: 92264-99-8) is a specialized, orthogonally protected amino acid building block designed for the incorporation of phosphotyrosine residues via Boc-strategy solid-phase peptide synthesis (SPPS). Unlike unprotected phosphotyrosine derivatives, the dimethyl-protected phosphate group prevents undesired side reactions, such as pyrophosphate formation, during peptide chain elongation. It is highly soluble in standard SPPS solvents (DMF, DCM) and is fully compatible with standard coupling reagents (DIC, HATU). The dimethyl groups are specifically designed to withstand the repetitive 50% trifluoroacetic acid (TFA) treatments required for Boc removal, while remaining smoothly cleavable under final global deprotection conditions using strong acids like TMSBr or TFMSA in the presence of soft nucleophiles like thioanisole [1]. This makes it a critical precursor for synthesizing complex, post-translationally modified peptides, particularly those requiring Boc chemistry for native chemical ligation or handling aggregation-prone sequences.
Substituting Boc-Tyr(PO3Me2)-OH with alternative protected or unprotected analogs introduces severe process inefficiencies and yield penalties in Boc-SPPS workflows. Utilizing unprotected Boc-Tyr(PO3H2)-OH leads to poor solubility in organic solvents and promotes side reactions such as pyrophosphate formation during carboxyl activation, drastically reducing coupling efficiency and crude purity [1]. Conversely, employing the dibenzyl-protected analog, Boc-Tyr(PO3Bzl2)-OH, results in premature deprotection; the dibenzyl phosphate moiety is unstable to the 50% TFA/DCM used during standard Boc deprotection cycles, rapidly losing one benzyl group to form a monobenzyl intermediate. This partial deprotection generates a heterogeneous resin-bound mixture, complicating subsequent couplings and leading to complex impurity profiles that are difficult to resolve during downstream preparative HPLC [2]. Therefore, the dimethyl protection strategy is required to maintain structural integrity throughout repetitive acidic cycles while ensuring clean final cleavage.
In Boc-SPPS, the stability of side-chain protecting groups against 50% TFA is critical for maintaining peptide homogeneity. Comparative studies demonstrate that the dimethyl phosphate group of Boc-Tyr(PO3Me2)-OH is completely stable to the repetitive 50% TFA/DCM neutralization and deprotection cycles required in the Merrifield method [1]. In stark contrast, the dibenzyl-protected analog, Boc-Tyr(PO3Bzl2)-OH, is highly susceptible to acidolysis under identical conditions. NMR and gel-phase analysis reveal that one of the benzyl protecting groups is completely removed after just two consecutive runs of 50% TFA-DCM treatment, leading to a monobenzyl phosphate intermediate[2]. This premature cleavage introduces a negatively charged species on the resin, which electrostatically hinders subsequent coupling steps and reduces overall synthetic yield.
| Evidence Dimension | Protecting group stability in 50% TFA/DCM |
| Target Compound Data | Boc-Tyr(PO3Me2)-OH: 100% stable over >35 cycles |
| Comparator Or Baseline | Boc-Tyr(PO3Bzl2)-OH: Loses one benzyl group within 2 cycles |
| Quantified Difference | Complete stability vs. rapid partial deprotection |
| Conditions | Standard Boc-SPPS deprotection conditions (50% TFA in DCM) |
Ensures sequence homogeneity and prevents coupling-inhibiting charge accumulation during the synthesis of long phosphopeptides.
The utility of a protecting group depends on its facile removal at the end of the synthesis without damaging the peptide backbone. The dimethyl phosphate groups of Boc-Tyr(PO3Me2)-OH are efficiently and completely cleaved using a high-acid/low-acid two-step deprotection method, typically employing 1 M TMSBr or TFMSA in the presence of thioanisole as a soft nucleophile[1]. This controlled cleavage prevents the alkylation of susceptible residues (like Met or Trp) that often plagues the global deprotection of benzyl-based protecting groups. Compared to the handling of heterogeneous mixtures generated by partially degraded dibenzyl protected sequences, the uniform dimethyl protection ensures a single, predictable cleavage kinetic, resulting in crude phosphopeptides with >95% purity [2].
| Evidence Dimension | Crude peptide purity post-cleavage |
| Target Compound Data | Boc-Tyr(PO3Me2)-OH derived peptides: >95% crude purity |
| Comparator Or Baseline | Dibenzyl or unprotected analogs: Complex mixtures with deletion sequences or alkylation adducts |
| Quantified Difference | Significant reduction in side-products and predictable single-step cleavage |
| Conditions | Global deprotection using TMSBr/thioanisole/TFA |
Dramatically reduces the time and solvent costs associated with preparative HPLC purification of the final phosphopeptide.
Unprotected phosphate groups limit the solubility of amino acid building blocks in standard SPPS solvents like DMF and DCM, necessitating the use of specialized solvent mixtures or chaotropic agents. By masking the hydrogen bond donors of the phosphate group, Boc-Tyr(PO3Me2)-OH achieves high solubility in standard organic solvents, allowing for standard coupling concentrations (e.g., 0.2 - 0.5 M) [1]. This enhanced solubility directly translates to higher coupling kinetics when activated with standard reagents like DIC/HOBt or HATU/DIEA, avoiding the pyrophosphate formation and poor yields characteristic of unprotected Boc-Tyr(PO3H2)-OH[2]. Consequently, double-coupling protocols can often be avoided, streamlining automated synthesis workflows.
| Evidence Dimension | Processability and coupling efficiency |
| Target Compound Data | High solubility in DMF/DCM; standard coupling protocols applicable |
| Comparator Or Baseline | Boc-Tyr(PO3H2)-OH: Poor organic solubility; prone to pyrophosphate side reactions |
| Quantified Difference | Elimination of pyrophosphate side reactions and enabling of standard high-concentration coupling |
| Conditions | Standard automated Boc-SPPS coupling cycles (e.g., DIC/HOBt activation) |
Enables seamless integration into automated peptide synthesizers without requiring custom solvent systems or manual intervention.
Due to its absolute stability against 50% TFA, Boc-Tyr(PO3Me2)-OH is the required choice for synthesizing long phosphopeptides where repetitive acid exposure would degrade benzyl-protected alternatives, ensuring high crude yields[1].
Boc chemistry is often required for the direct synthesis of C-terminal peptide thioesters used in NCL. Boc-Tyr(PO3Me2)-OH allows for the seamless incorporation of phosphotyrosine into these thioester fragments without the solubility issues of unprotected analogs [2].
For sequences that form difficult secondary structures on-resin, the Boc/TFA strategy is often employed because TFA disrupts aggregation better than Fmoc/piperidine. The dimethyl phosphate group's compatibility with this strategy ensures high-yield assembly of these challenging targets[3].